(1-Methoxycyclopentyl)methanethiol
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Overview
Description
Scientific Research Applications
Synthesis of Biotin Thioacid
A study by Chou, Hsu, and Lo (2014) describes a convenient preparation method for bis(4-methoxyphenyl)methanethiol and its application in synthesizing biotin thioacid, a new biotinylating reagent. This showcases methanethiol derivatives' role in facilitating the synthesis of biologically relevant compounds (Chou, Hsu, & Lo, 2014).
Organic Field-Effect Transistors (OFETs)
Casalini et al. (2013) explored the self-assembly of thiolated oligoarylene molecules on polycrystalline Au electrodes in OFETs, demonstrating the influence of methanethiol and dimethanethiol groups on the electrical properties and molecular organization in OFET applications (Casalini et al., 2013).
Methanogenesis from Unconventional Substrates
Kurth, op den Camp, and Welte (2020) reviewed methanogenesis pathways, including those utilizing methylated sulfur compounds like methanethiol, highlighting methanogenic archaea's role in the global carbon cycle and the potential for unconventional substrates in methanogenesis (Kurth, op den Camp, & Welte, 2020).
Degradation of Methoxylated Aromatic Compounds
Lomans et al. (2001) identified microorganisms responsible for the formation of methanethiol (MT) and dimethyl sulfide (DMS) from the degradation of methoxylated aromatic compounds in freshwater sediments, contributing to our understanding of sulfur compound cycling in environmental contexts (Lomans et al., 2001).
Mechanism of Action
Target of Action
Methanethiol, a related compound, has been shown to interact with selenium-binding protein 1 (selenbp1), a methanethiol-oxidizing enzyme .
Mode of Action
Methanethiol, a related compound, is known to interact with its target, selenbp1, through oxidation . This interaction results in the degradation of methanethiol .
Biochemical Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients .
Result of Action
Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanethiol. For instance, the presence of gut bacteria, which are a major exogenous source of exposure to methanethiol, can influence the action of methanethiol . Furthermore, environmental factors can affect the growth metabolism of methanotrophs, which are able to metabolize volatile organic sulfur compounds .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (1-Methoxycyclopentyl)methanethiol are not well-documented in the literature. It is known that thiol-containing compounds can participate in various biochemical reactions, often involving enzymes and proteins. For instance, methanethiol, a related compound, has been shown to be oxidized by methanethiol oxidase .
Cellular Effects
Methanethiol, a related compound, has been shown to induce potent cytotoxicity and cell membrane permeability in human bronchial epithelial cells .
Molecular Mechanism
Methanethiol, a related compound, has been shown to induce intracellular reactive oxygen species and activate the tumor necrosis factor signaling pathway, leading to a decline in mitochondrial membrane potential and cell necrosis .
Metabolic Pathways
Methanethiol, a related compound, has been shown to be involved in sulfur metabolism .
properties
IUPAC Name |
(1-methoxycyclopentyl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHGMUXYSGXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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